REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12]>>[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12].[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12]>>[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12].[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12]>>[C:1]([O:6][CH2:7][CH:8]=[CH:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:13])[CH3:12].[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |